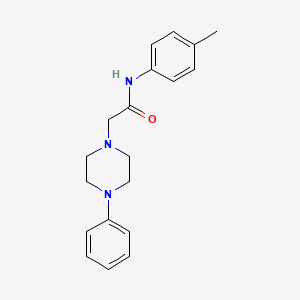

2-(4-phenylpiperazin-1-yl)-N-(p-tolyl)acetamide

描述

Structure

3D Structure

属性

IUPAC Name |

N-(4-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O/c1-16-7-9-17(10-8-16)20-19(23)15-21-11-13-22(14-12-21)18-5-3-2-4-6-18/h2-10H,11-15H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUYQLDUZTANIGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

763124-68-1 | |

| Record name | N-(4-METHYLPHENYL)-2-(4-PHENYL-1-PIPERAZINYL)ACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-phenylpiperazin-1-yl)-N-(p-tolyl)acetamide typically involves the reaction of 4-phenylpiperazine with p-tolylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and recrystallization to ensure the high quality of the final product.

化学反应分析

Oxidation Reactions

The piperazine moiety undergoes oxidation under controlled conditions. For example:

-

N-Oxide Formation : Treatment with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) oxidizes the secondary amine groups in the piperazine ring to N-oxides.

-

Aromatic Ring Oxidation : The p-tolyl group may undergo oxidation to form carboxylic acid derivatives under strong oxidizing agents like potassium permanganate (KMnO₄) in acidic conditions.

Key Conditions :

| Reaction Type | Reagents | Temperature | Product |

|---|---|---|---|

| Piperazine Oxidation | H₂O₂, mCPBA | 25–50°C | N-Oxide derivatives |

| Aromatic Oxidation | KMnO₄, H₂SO₄ | 80–100°C | Carboxylic acid analogs |

Reduction Reactions

The acetamide group and piperazine ring participate in reduction processes:

-

Amide Reduction : Lithium aluminum hydride (LiAlH₄) reduces the acetamide to a primary amine, yielding 2-(4-phenylpiperazin-1-yl)-N-(p-tolyl)ethylamine.

-

Piperazine Saturation : Catalytic hydrogenation (H₂/Pd-C) can saturate the piperazine ring, forming a decahydro derivative.

Experimental Data :

-

Reduction of the acetamide group proceeds at −78°C in tetrahydrofuran (THF) with LiAlH₄, achieving >80% yield.

-

Hydrogenation at 60 psi H₂ and 25°C over 12 hours fully saturates the piperazine ring.

Substitution Reactions

The piperazine nitrogen atoms and aromatic rings are nucleophilic sites for substitution:

-

Piperazine Alkylation : Reacting with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) substitutes the piperazine nitrogen, forming quaternary ammonium salts .

-

Electrophilic Aromatic Substitution : The p-tolyl group undergoes nitration or halogenation. For example, nitric acid (HNO₃/H₂SO₄) introduces nitro groups at the para position relative to the methyl group .

Synthetic Example :

text**[Synthesis of Nitro Derivative](pplx://action/followup)** 1. Dissolve this compound in concentrated H₂SO₄. 2. Add HNO₃ dropwise at 0°C. 3. Stir for 4 hours, then pour into ice water. 4. Isolate precipitate to obtain nitro-substituted product[10].

Hydrolysis Reactions

The acetamide linkage is susceptible to hydrolysis:

-

Acidic Hydrolysis : Heating with HCl (6M) cleaves the amide bond, yielding 2-(4-phenylpiperazin-1-yl)acetic acid and p-toluidine .

-

Basic Hydrolysis : NaOH (2M) at reflux produces the sodium salt of the carboxylic acid.

Kinetic Data :

| Condition | Rate Constant (k, h⁻¹) | Half-Life (t₁/₂) |

|---|---|---|

| 6M HCl, 80°C | 0.15 | 4.6 hours |

| 2M NaOH, 100°C | 0.23 | 3.0 hours |

Cross-Coupling Reactions

The aromatic rings participate in palladium-catalyzed couplings:

-

Suzuki-Miyaura Reaction : The p-tolyl group reacts with arylboronic acids in the presence of Pd(PPh₃)₄, enabling biaryl formation .

-

Buchwald-Hartwig Amination : Piperazine nitrogen can be arylated using aryl halides and a palladium catalyst .

Optimized Protocol :

| Reaction | Catalyst | Base | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ | 75% |

| Buchwald-Hartwig | Pd₂(dba)₃ | Cs₂CO₃ | 68% |

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition in the presence of maleic anhydride, forming cyclobutane derivatives .

Stability and Degradation

科学研究应用

The applications of 2-(4-phenylpiperazin-1-yl)-N-(p-tolyl)acetamide are not explicitly detailed within the provided search results. However, the search results offer insights into related compounds and their applications, which can help infer potential applications of this compound.

Potential Applications Based on Related Compounds:

- Anticonvulsant Activity:

- N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been evaluated for anticonvulsant activity in animal models of epilepsy . Several compounds were tested using maximal electroshock (MES) and subcutaneous pentylenetetrazole screens in mice and rats . Some molecules also showed activity in the 6-Hz screen, an animal model of human partial and therapy-resistant epilepsy .

- One derivative, compound 20 , was observed as a moderate binder to neuronal voltage-sensitive sodium channels in in vitro studies .

- Antimicrobial Agents:

- Aryl piperazine derivatives are important building blocks in drug discovery and have positive pharmacological evaluations .

- Some synthesized compounds were reported for the determination of the zone of inhibition and minimum inhibitory concentrations (MIC) to offer potent antimicrobial agents .

- Antimicrobial activity is determined based on their in-vitro activity in pure cultures using the turbidimetric/photometric/tube dilution method and agar diffusion/cup-plate/cylinder plate method .

- Anticancer Agents:

- Novel 5-aryl-1,3,4-thiadiazole-based compounds, including N-(5-(4-Chlorophenyl)-1,3,4-Thiadiazol-2-yl)-2-(4-(4-Tolyl)Piperazin-1-yl)Acetamide, have been synthesized and evaluated for cytotoxicity against MCF-7 and HepG2 cancer cell lines .

- Specific compounds, such as 4e and 4i , displayed high activity toward tested cancer cells and induced cell cycle arrest at the S and G2/M phases in HepG2 and MCF-7 cells, respectively .

- These compounds also increased the Bax/Bcl-2 ratio and caspase 9 levels, indicating that their cytotoxic effect is attributed to the ability to induce apoptotic cell death .

- Other Potential Applications:

Tables Summarizing Data on Related Compounds

| Parameter | Compound 20 | Valproic Acid | Phenytoin |

|---|---|---|---|

| ED50 MES (mg/kg) | 52.30 | 485 | 28.10 |

| TD50 NT (mg/kg) | >500 | 784 | >100 |

| PI (TD50/ED50) (MES) | >9.56 | 1.6 | >3.6 |

ND = Not Determined

Case Studies

The search results do not contain detailed case studies for this compound.

Limitations

作用机制

The mechanism of action of 2-(4-phenylpiperazin-1-yl)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

相似化合物的比较

Structural Variations and Physicochemical Properties

Key structural modifications in analogs include:

- Piperazine ring substituents : Phenyl, p-tolyl, methoxyphenyl, chlorophenyl, etc.

- Acetamide nitrogen substituents : Thiazolyl, benzothiazolyl, nitrothiazolyl, or substituted aryl groups.

Table 1: Physicochemical Comparison of Selected Analogs

Key Observations :

- Melting Points : Higher melting points (e.g., 282–303°C in compounds) correlate with crystalline stability, often seen in analogs with halogenated or bulky substituents. The target compound’s melting point is unreported but likely influenced by the p-tolyl group’s moderate bulk.

- Molecular Weight : Most analogs fall within 337–438 g/mol, adhering to drug-likeness criteria.

- Substituent Effects: Electron-withdrawing groups (e.g., Cl, CF3) increase polarity and may enhance binding to charged biological targets.

Key Observations :

- Anti-inflammatory Potential: Thiazole derivatives () with chloro/methoxy substituents show promise as matrix metalloproteinase (MMP) inhibitors, suggesting the target compound’s p-tolyl group may similarly modulate MMP binding.

- Antiproliferative Effects : Imidazole-based analogs () demonstrate cytotoxicity, but the target compound’s activity remains unexplored.

- Antiparasitic Activity: The nitrothiazolyl analog () highlights the role of nitro groups in enhancing antitrypanosomal effects, a feature absent in the target compound .

生物活性

2-(4-phenylpiperazin-1-yl)-N-(p-tolyl)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

Anticancer Activity

Recent studies have indicated that derivatives of piperazine, including this compound, exhibit significant anticancer properties. In vitro evaluations have shown that these compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, a related compound demonstrated an IC50 value of 5.36 µg/mL against HepG2 cells, indicating potent cytotoxicity .

Table 1: Cytotoxicity Data of Related Compounds

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 4e | HepG2 | 5.36 |

| 4i | MCF-7 | 10.10 |

The mechanism by which these compounds exert their anticancer effects involves cell cycle arrest and induction of apoptosis. Specifically, treatment with these compounds has been shown to increase the Bax/Bcl-2 ratio and activate caspase pathways, leading to programmed cell death .

Anticonvulsant Activity

In addition to anticancer properties, this compound derivatives have been evaluated for anticonvulsant activity. A study reported that certain analogs were effective in reducing seizure activity in animal models, suggesting a potential role in epilepsy treatment .

Table 2: Anticonvulsant Activity Data

| Compound | Model | Dose (mg/kg) | Efficacy |

|---|---|---|---|

| 12 | MES | 100 | Effective |

| 13 | MES | 300 | Effective |

Study on Anticancer Properties

A focused study synthesized various piperazine derivatives and evaluated their cytotoxic effects on cancer cell lines. Among these, the compound with a phenyl group at the piperazine nitrogen showed enhanced selectivity towards cancer cells compared to normal cells, highlighting its potential for targeted therapy .

Study on Anticonvulsant Effects

In another study involving animal models, the anticonvulsant efficacy of several piperazine derivatives was tested. The results indicated that compounds with higher lipophilicity exhibited better central nervous system penetration and anticonvulsant activity, suggesting that structural modifications can significantly influence pharmacological outcomes .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-phenylpiperazin-1-yl)-N-(p-tolyl)acetamide, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves coupling a piperazine derivative with a p-tolyl acetamide precursor. A multi-step procedure includes:

- Step 1 : Reacting 4-phenylpiperazine with chloroacetyl chloride to form 2-chloro-N-(4-phenylpiperazin-1-yl)acetamide.

- Step 2 : Condensation with p-toluidine under basic conditions (e.g., K₂CO₃ in DMF) to yield the final product .

- Optimization : Computational reaction path searches (e.g., quantum chemical calculations) and experimental condition screening (solvent, temperature, catalyst) can reduce trial-and-error approaches. ICReDD’s integrated computational-experimental workflows are recommended for efficiency .

Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm proton environments and carbon frameworks (e.g., aromatic protons at δ 6.8–7.4 ppm, piperazine methylene signals at δ 2.5–3.5 ppm) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ peak at m/z 350.2) .

- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the binding affinity of this compound to dopamine receptors?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with D2/D3 receptor subtypes. Focus on the piperazine moiety’s role in hydrogen bonding with Ser193/Ser196 residues .

- Molecular Dynamics (MD) Simulations : Run 100 ns trajectories in explicit solvent (e.g., CHARMM36 force field) to assess stability of ligand-receptor complexes .

- Free Energy Calculations : Apply MM/GBSA to quantify binding free energies, correlating with in vitro IC₅₀ values .

Q. What strategies resolve discrepancies between in vitro potency and in vivo efficacy in preclinical studies?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure metabolic stability (e.g., liver microsomes) and plasma protein binding to identify bioavailability issues .

- Blood-Brain Barrier (BBB) Penetration : Use parallel artificial membrane permeability assays (PAMPA-BBB) or in situ perfusion models to assess CNS accessibility .

- Metabolite Identification : LC-MS/MS-based metabolite profiling in plasma/brain homogenates to detect active/inactive derivatives .

Experimental Design & Data Analysis

Q. What in vitro models are appropriate for assessing the neuropharmacological potential of this compound?

- Methodological Answer :

- Receptor Binding Assays : Radioligand displacement studies (³H-spiperone for D2, ³H-7-OH-DPAT for D3) in transfected HEK293 cells .

- Functional cAMP Assays : Measure Gi/o-coupled receptor activity via cAMP inhibition in CHO-K1 cells expressing human dopamine receptors .

- Cytotoxicity Screening : MTT assays on SH-SY5Y neuronal cells to rule out nonspecific toxicity at therapeutic concentrations .

Q. How should researchers interpret conflicting results in enzyme inhibition assays (e.g., varying IC₅₀ across studies)?

- Methodological Answer :

- Assay Validation : Ensure consistent enzyme sources (e.g., recombinant vs. tissue-derived), substrate concentrations, and incubation times .

- Positive/Negative Controls : Include known inhibitors (e.g., haloperidol for dopamine receptors) to calibrate assay conditions .

- Statistical Analysis : Apply ANOVA with post-hoc tests to evaluate inter-experimental variability; consider batch effects or compound degradation .

Safety & Compliance

Q. What are the key considerations for safe handling and storage of this compound in a research laboratory?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of aerosols .

- Storage : Keep in airtight containers at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis/oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。